molecular formula C18H16ClFN4O3S B11983666 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11983666
M. Wt: 422.9 g/mol
InChI Key: RSIGBEFKPVEGFR-ZVBGSRNCSA-N
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Description

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a chlorofluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds.

Scientific Research Applications

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). It may also modulate signaling pathways by affecting proteins like ERK2 (Extracellular Signal Regulated Kinase 2) and P-glycoprotein (P-gp) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with both a trimethoxyphenyl group and a chlorofluorophenyl group

Properties

Molecular Formula

C18H16ClFN4O3S

Molecular Weight

422.9 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16ClFN4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(28)24(17)21-9-11-12(19)5-4-6-13(11)20/h4-9H,1-3H3,(H,23,28)/b21-9+

InChI Key

RSIGBEFKPVEGFR-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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